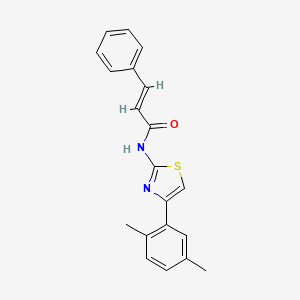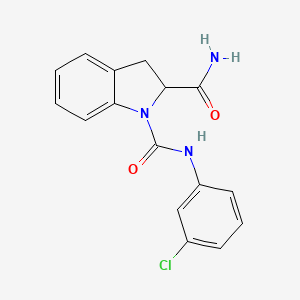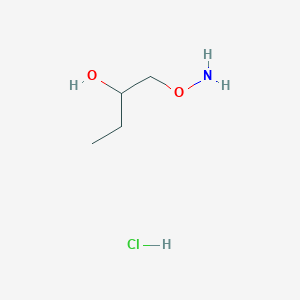
2-(2,2-Dimethyl-1-phenylcyclopropyl)propan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,2-Dimethyl-1-phenylcyclopropyl)propan-1-amine is an organic compound with a unique cyclopropyl structure
Méthodes De Préparation
The synthesis of 2-(2,2-Dimethyl-1-phenylcyclopropyl)propan-1-amine typically involves multiple steps. One common route starts with the preparation of 2,2-Dimethyl-1-phenyl-1-propanol, which can be synthesized through the reaction of benzyl chloride with tert-butylmagnesium chloride, followed by hydrolysis . The next step involves the cyclopropanation of the resulting alcohol using a suitable cyclopropanating agent, such as diiodomethane and zinc-copper couple . Finally, the amine group is introduced through reductive amination using ammonia and a reducing agent like sodium cyanoborohydride.
Analyse Des Réactions Chimiques
2-(2,2-Dimethyl-1-phenylcyclopropyl)propan-1-amine undergoes various chemical reactions, including:
Applications De Recherche Scientifique
2-(2,2-Dimethyl-1-phenylcyclopropyl)propan-1-amine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of new therapeutic agents.
Organic Synthesis: The compound serves as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: It is used in the development of novel materials with unique properties, such as polymers and nanomaterials.
Mécanisme D'action
The mechanism of action of 2-(2,2-Dimethyl-1-phenylcyclopropyl)propan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl group in the compound can induce strain in the molecular structure, affecting its binding affinity and activity. The compound may also participate in various biochemical pathways, influencing cellular processes and physiological responses.
Comparaison Avec Des Composés Similaires
2-(2,2-Dimethyl-1-phenylcyclopropyl)propan-1-amine can be compared with similar compounds, such as:
2,2-Dimethyl-1-phenyl-1-propanol: This compound is a precursor in the synthesis of this compound and shares similar structural features.
2,2-Dimethylpropiophenone: Another related compound used in organic synthesis, with a similar phenyl and dimethyl structure.
2-Phenyl-2-propanol: This compound has a similar phenyl group but lacks the cyclopropyl ring, making it less strained and potentially less reactive.
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in various research and industrial applications.
Propriétés
IUPAC Name |
2-(2,2-dimethyl-1-phenylcyclopropyl)propan-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N/c1-11(9-15)14(10-13(14,2)3)12-7-5-4-6-8-12/h4-8,11H,9-10,15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMTKOGFPPDXISF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)C1(CC1(C)C)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2,6-difluoro-N-[2-(4-fluorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2920681.png)

![3-(3-chlorobenzyl)-1,7-dimethyl-8-(3-morpholinopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2920684.png)

![N-[(1-cyclopentylpiperidin-4-yl)methyl]-N'-(3,4-dimethoxyphenyl)ethanediamide](/img/structure/B2920688.png)

![4-{[(1-Cyclopropylethyl)amino]methyl}phenol](/img/structure/B2920691.png)

